2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MDL-72145 involves the reaction of 3,4-dimethoxyphenylacetonitrile with fluorine-containing reagents under specific conditions . The synthetic route typically includes:
Starting Material: 3,4-dimethoxyphenylacetonitrile.
Fluorination: Introduction of a fluorine atom to form the fluoroallylamine structure.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial production methods for MDL-72145 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.
Chemical Reactions Analysis
MDL-72145 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by monoamine oxidase to form an imine species.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluoroallylamine structure allows for substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include benzylamine and pyridoxal phosphate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MDL-72145 has a wide range of scientific research applications:
Mechanism of Action
MDL-72145 exerts its effects through irreversible inhibition of semicarbazide-sensitive amine oxidase and monoamine oxidase type B . The compound binds to the active site of these enzymes, forming a covalent adduct that prevents the enzyme from functioning . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
MDL-72145 is unique in its selective inhibition of monoamine oxidase type B. Similar compounds include:
Lazabemide (Ro 19-6327): A reversible and highly selective MAO-B inhibitor.
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
MDL 72974: Similar in structure and function to MDL-72145, with selective inhibition properties.
MDL-72145 stands out due to its irreversible inhibition mechanism, which provides prolonged effects compared to reversible inhibitors like lazabemide .
Properties
CAS No. |
85278-66-6 |
---|---|
Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-6H,7,13H2,1-2H3/b9-6- |
InChI Key |
HLNSVKSSCLHOSW-TWGQIWQCSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=CF)CN)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\F)/CN)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CF)CN)OC |
Synonyms |
2-(3,4-dimethoxyphenyl)-3-fluoroallylamine 2-DLPFA MDL 72145 MDL-72145 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.